1-(3,4-Methylenedioxyphenyl)-1,2,3-propanetriol
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Overview
Description
1-(3,4-Methylenedioxyphenyl)-1,2,3-propanetriol is an organic compound characterized by the presence of a methylenedioxyphenyl group attached to a propanetriol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Methylenedioxyphenyl)-1,2,3-propanetriol typically involves the reaction of 3,4-methylenedioxybenzaldehyde with glycerol under acidic or basic conditions. The reaction proceeds through a series of steps including condensation, reduction, and cyclization to yield the final product. Common reagents used in this synthesis include hydrochloric acid, sodium hydroxide, and various reducing agents .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may involve the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Methylenedioxyphenyl)-1,2,3-propanetriol undergoes various chemical reactions including:
Substitution: The methylenedioxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Substituted methylenedioxy derivatives.
Scientific Research Applications
1-(3,4-Methylenedioxyphenyl)-1,2,3-propanetriol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3,4-Methylenedioxyphenyl)-1,2,3-propanetriol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1-(3,4-Methylenedioxyphenyl)-1,2,3-propanetriol can be compared with other similar compounds such as:
3,4-Methylenedioxyphenylpropan-2-one: A precursor in the synthesis of methylenedioxyphenethylamines.
3,4-Methylenedioxycinnamic acid: Known for its use in organic synthesis and potential biological activities.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)propane-1,2,3-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c11-4-7(12)10(13)6-1-2-8-9(3-6)15-5-14-8/h1-3,7,10-13H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAZUVCXCGJHMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(C(CO)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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